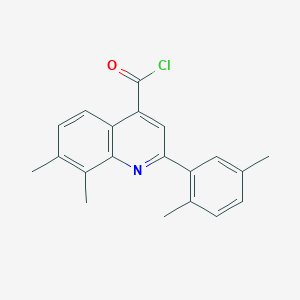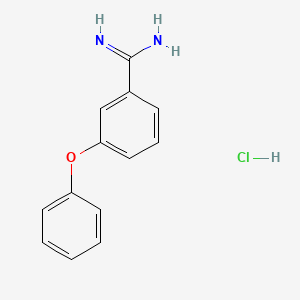
5-Chloro-2-(methylsulfanyl)aniline hydrochloride
Overview
Description
“5-Chloro-2-(methylsulfanyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1209208-42-3 . It has a molecular weight of 210.13 . The IUPAC name for this compound is 5-chloro-2-(methylsulfanyl)aniline hydrochloride .
Physical and Chemical Properties The compound is a powder at room temperature .
Scientific Research Applications
Chemical Synthesis and Reactivity
Diastereoselective Reactions : Research by Paiva (2011) focused on the preparation of imines derived from 2-methylsulfinyl-2-methylsulfanyl-1-tetralone and 1-indanone. They explored various synthetic routes involving 2-methylsulfanyl compounds, demonstrating the chemical reactivity and potential for diastereoselective synthesis.
Anion–π and Lone Pair–π Interactions : The study by Costa et al. (2010) introduced new 1,3,5-triazine-based ligands related to 2-(methylsulfanyl)aniline derivatives. They demonstrated their application in generating anion–π and lone pair–π interactions in coordination compounds, highlighting their potential in supramolecular chemistry.
Electrophilic Intramolecular Cyclization : Research by Vas’kevich et al. (2013) investigated the reaction of anilides with arylsulfenyl chlorides. Their work contributes to the understanding of electrophilic cyclization mechanisms involving 2-(methylsulfanyl)aniline derivatives.
Material Science and Luminescence
- Synthesis of Luminescent Compounds : The synthesis and investigation of 2-(methylsulfanyl)aniline derivatives in luminescent compounds were explored by Liu et al. (2016). Their work focused on zinc and cadmium halide compounds, revealing applications in the field of luminescent materials.
Pharmacological Research
- Antibacterial and Antifungal Properties : Research by Reisner and Borick (1955) highlighted the synthesis and testing of N-(2-hydroxy-5-chlorobenzylidine)-anilines, which have shown significant antibacterial and antifungal activities. This study demonstrates the potential pharmacological applications of compounds derived from 2-(methylsulfanyl)aniline.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-chloro-2-methylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGSQBXAIVDPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylsulfanyl)aniline hydrochloride | |
CAS RN |
1209208-42-3 | |
| Record name | 5-chloro-2-(methylsulfanyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)
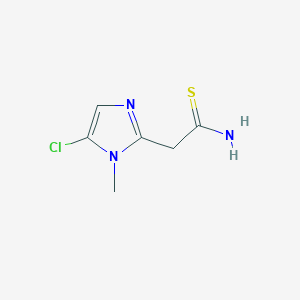
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
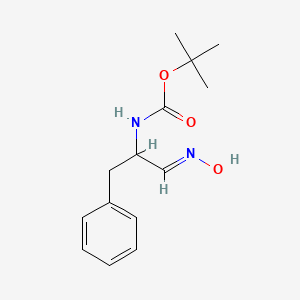
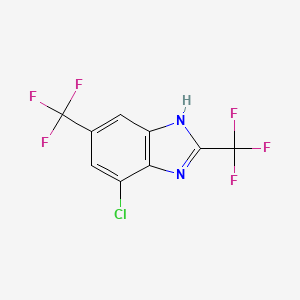

![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)


